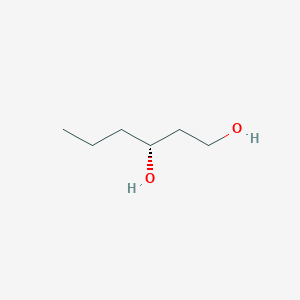(3R)-hexane-1,3-diol
CAS No.: 84314-30-7
Cat. No.: VC5706149
Molecular Formula: C6H14O2
Molecular Weight: 118.176
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84314-30-7 |
|---|---|
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.176 |
| IUPAC Name | (3R)-hexane-1,3-diol |
| Standard InChI | InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
| Standard InChI Key | AVIYEYCFMVPYST-ZCFIWIBFSA-N |
| SMILES | CCCC(CCO)O |
Introduction
Synthesis of (3R)-Hexane-1,3-Diol
Asymmetric Aldol Reaction Strategies
A two-step asymmetric synthesis is the most widely used method for producing (3R)-hexane-1,3-diol. The first step involves an organocatalyzed aldol reaction between ketones and aldehydes. For example, a proline-derived catalyst (3g) with Cu(OTf)₂ in DMSO–H₂O yields chiral 1,3-keto alcohols (4a–4q) with >99% ee . Key advantages include:
-
Solvent System: DMSO–H₂O enhances catalyst solubility and stabilizes transition states.
-
Additive Role: Cu(OTf)₂ accelerates enamine formation, improving reaction kinetics .
Enantioselective Reduction of Keto Alcohols
The second step employs chiral oxazaborolidine reagents to reduce keto intermediates to diols. Using the R-CBS–oxazaborolidine complex, keto alcohols undergo borane-mediated reduction at −10°C, affording (3R)-hexane-1,3-diol with retained stereochemistry . Typical reaction conditions include:
-
Temperature: −10°C to minimize racemization.
-
Workup: Quenching with methanol followed by column chromatography (n-hexane/EtOAc) .
Table 1: Comparative Synthesis Methods for (3R)-Hexane-1,3-Diol
| Method | Catalyst System | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Aldol | Proline-derived 3g | DMSO–H₂O | >99 | 70–85 |
| CBS Reduction | R-Oxazaborolidine | Toluene | >99 | 65–80 |
| Enzymatic Resolution | Lipase B | THF | 95 | 50–60 |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for confirming the structure of (3R)-hexane-1,3-diol. Key signals include:
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using columns like Chiralcel OD-H resolves enantiomers, with retention times varying by 2–4 minutes between (3R) and (3S) forms . Mobile phases often comprise n-hexane/isopropanol (90:10) .
Mass Spectrometry and Elemental Analysis
GC–MS analyses show a molecular ion peak at m/z 118, with fragmentation patterns confirming the diol structure . Elemental analysis typically aligns with theoretical values (C: 60.98%, H: 11.18%, O: 27.84%).
Applications in Pharmaceutical and Chemical Industries
Chiral Building Blocks
(3R)-Hexane-1,3-diol serves as a precursor for antiviral and anticancer agents. Its hydroxyl groups are sites for functionalization, enabling the synthesis of prodrugs with enhanced bioavailability.
Asymmetric Catalysis
The diol’s configuration allows its use as a ligand in transition-metal catalysis. For example, Rh complexes with (3R)-hexane-1,3-diol ligands exhibit high enantioselectivity in hydrogenation reactions .
Agrochemistry
Derivatives of (3R)-hexane-1,3-diol are explored as chiral herbicides, leveraging stereospecific interactions with plant enzymes.
Comparative Analysis with Related Compounds
(3R) vs. (3S)-Hexane-1,3-Diol
The (3S) enantiomer shows distinct biological activity; for example, it inhibits a cytochrome P450 enzyme 30% less effectively than the (3R) form.
Comparison with Cyclic 1,3-Diols
Cyclic analogs (e.g., cyclohexane-1,3-diol) exhibit higher rigidity, enhancing their performance as catalysts but reducing solubility in nonpolar solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume